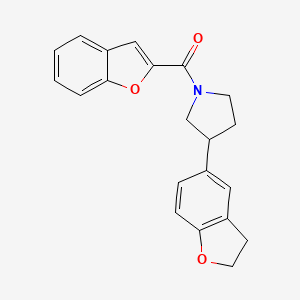

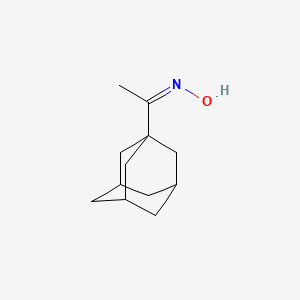

![molecular formula C18H14N6O2 B2874957 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 892476-61-8](/img/structure/B2874957.png)

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of the triazolopyrimidine class of compounds. Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They are known for their wide range of biological activities and are used in medicinal chemistry for drug development .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with phenyl groups attached at the 3-position of the triazole ring and as a substituent of the acetamide group .Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions, including halogen-metal exchange reactions . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar acetamide group and the nonpolar phenyl groups .Scientific Research Applications

Synthesis and Biological Activity

Preparation as Potential Antiasthma Agents : Compounds within the triazolopyrimidine class have been prepared and evaluated for their activity as mediator release inhibitors, using the human basophil histamine release assay. These compounds have shown promise for further pharmacological and toxicological study as potential antiasthma agents (Medwid et al., 1990).

Development as Molecular Probes : Derivatives such as SCH 442416, based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, have been developed for high affinity and selectivity as antagonists for human A2A adenosine receptors. These compounds have been utilized as pharmacological probes for studying the receptor, highlighting their importance in receptor-based drug discovery (Kumar et al., 2011).

Antimicrobial and Anticancer Potential : Novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown promising results, suggesting their potential as antimicrobial agents (Abu‐Hashem & Gouda, 2017). Additionally, new 3-heteroarylindoles, incorporating triazolopyrimidines, have been synthesized for potential anticancer activity, with some compounds showing moderate to high activity against the MCF-7 human breast carcinoma cell line (Abdelhamid et al., 2016).

Mechanism of Action and Chemical Synthesis

Unique Mechanisms of Tubulin Inhibition : Research into triazolopyrimidines as anticancer agents has identified a unique mechanism of action where these compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a new avenue for cancer therapy research (Zhang et al., 2007).

Radioligand Imaging : The synthesis of selective ligands like DPA-714, a phenylpyrazolo[1,5-a]pyrimidineacetamide, for the translocator protein (18 kDa) allows for labeling with fluorine-18 and in vivo imaging using positron emission tomography (PET), demonstrating the compound's potential in diagnostic imaging (Dollé et al., 2008).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines, which have been studied as precursors of various types of nitrogen-containing heterocycles . .

Mode of Action

Some [1,2,3]triazolo[4,5-d]pyrimidines can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows them to be used as precursors of diazo compounds and corresponding metal carbenoids . The interaction of this compound with its potential targets could involve similar transformations.

Biochemical Pathways

The transformation of [1,2,3]triazolo[4,5-d]pyrimidines into diazo compounds and metal carbenes suggests that they could potentially affect a variety of biochemical pathways .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the temperature and solvent used can affect the regioselective alkylation of similar compounds . .

Future Directions

Biochemical Analysis

Biochemical Properties

The compound 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide has been found to interact with several enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell proliferation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .

Cellular Effects

In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been found to alter cell cycle progression and induce apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically CDK2 . It inhibits the enzymatic activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits significant cytotoxic activities against various cell lines .

properties

IUPAC Name |

2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-15(20-13-7-3-1-4-8-13)11-23-12-19-17-16(18(23)26)21-22-24(17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXGIRJHONWVKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

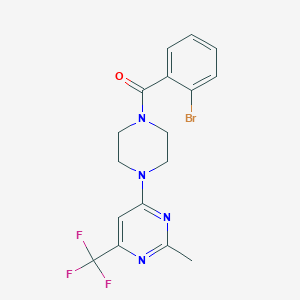

![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)

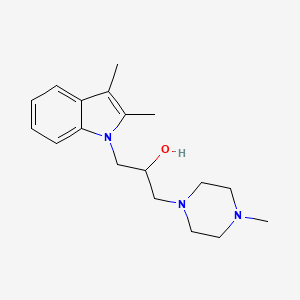

![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874878.png)

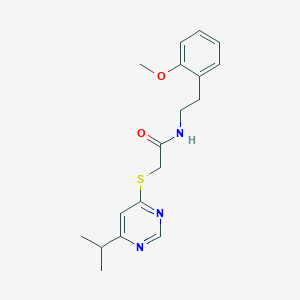

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)

![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)

![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2874887.png)

![8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2874895.png)

![2-[4,7-Dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2874897.png)